![molecular formula C28H16N10Na2O15S2 B13794752 Disodium;4-[(2-amino-4-hydroxyphenyl)diazenyl]-1-[(2-hydroxy-3,5-dinitrophenyl)imino-[(4-nitrophenyl)diazenyl]azaniumyl]-5-oxidonaphthalene-2,7-disulfonate CAS No. 84522-43-0](/img/structure/B13794752.png)
Disodium;4-[(2-amino-4-hydroxyphenyl)diazenyl]-1-[(2-hydroxy-3,5-dinitrophenyl)imino-[(4-nitrophenyl)diazenyl]azaniumyl]-5-oxidonaphthalene-2,7-disulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium;4-[(2-amino-4-hydroxyphenyl)diazenyl]-1-[(2-hydroxy-3,5-dinitrophenyl)imino-[(4-nitrophenyl)diazenyl]azaniumyl]-5-oxidonaphthalene-2,7-disulfonate is a complex organic compound with significant applications in various scientific fields. This compound is known for its vibrant color properties and is often used in dye and pigment industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Disodium;4-[(2-amino-4-hydroxyphenyl)diazenyl]-1-[(2-hydroxy-3,5-dinitrophenyl)imino-[(4-nitrophenyl)diazenyl]azaniumyl]-5-oxidonaphthalene-2,7-disulfonate involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of 2-amino-4-hydroxyphenyl, followed by coupling with 2-hydroxy-3,5-dinitrophenyl and 4-nitrophenyl compounds under controlled pH and temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of reaction parameters such as temperature, pH, and reactant concentrations to achieve optimal results .
Analyse Chemischer Reaktionen
Types of Reactions
Disodium;4-[(2-amino-4-hydroxyphenyl)diazenyl]-1-[(2-hydroxy-3,5-dinitrophenyl)imino-[(4-nitrophenyl)diazenyl]azaniumyl]-5-oxidonaphthalene-2,7-disulfonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Disodium;4-[(2-amino-4-hydroxyphenyl)diazenyl]-1-[(2-hydroxy-3,5-dinitrophenyl)imino-[(4-nitrophenyl)diazenyl]azaniumyl]-5-oxidonaphthalene-2,7-disulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of colored materials and textiles.
Wirkmechanismus
The mechanism of action of Disodium;4-[(2-amino-4-hydroxyphenyl)diazenyl]-1-[(2-hydroxy-3,5-dinitrophenyl)imino-[(4-nitrophenyl)diazenyl]azaniumyl]-5-oxidonaphthalene-2,7-disulfonate involves its interaction with specific molecular targets and pathways. The compound’s diazenyl and imino groups play a crucial role in its reactivity and binding to various substrates. These interactions can lead to changes in the electronic structure of the compound, resulting in its characteristic color properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Disodium 4-amino-6-((4-((4-(2,4-diaminophenyl)azo)phenylsulfamoyl)phenyl)azo)-5-hydroxy-3-((4-nitrophenyl)azo)naphthalene-2,7-disulfonate
- 3-methoxytyramine
Uniqueness
Disodium;4-[(2-amino-4-hydroxyphenyl)diazenyl]-1-[(2-hydroxy-3,5-dinitrophenyl)imino-[(4-nitrophenyl)diazenyl]azaniumyl]-5-oxidonaphthalene-2,7-disulfonate stands out due to its unique combination of diazenyl and imino groups, which contribute to its distinct color properties and reactivity. This makes it particularly valuable in applications requiring specific color characteristics and chemical reactivity .
Eigenschaften
CAS-Nummer |
84522-43-0 |
|---|---|
Molekularformel |
C28H16N10Na2O15S2 |
Molekulargewicht |
842.6 g/mol |
IUPAC-Name |
disodium;4-[(2-amino-4-hydroxyphenyl)diazenyl]-1-[(2-hydroxy-3,5-dinitrophenyl)imino-[(4-nitrophenyl)diazenyl]azaniumyl]-5-oxidonaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C28H18N10O15S2.2Na/c29-19-9-16(39)5-6-20(19)31-32-21-12-25(55(51,52)53)27(18-10-17(54(48,49)50)11-24(40)26(18)21)35(34-30-13-1-3-14(4-2-13)36(42)43)33-22-7-15(37(44)45)8-23(28(22)41)38(46)47;;/h1-12H,(H6,29,32,39,40,48,49,50,51,52,53);;/q;2*+1/p-2 |
InChI-Schlüssel |
SOCAHOIGHAYAJN-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=CC=C1N=N[N+](=NC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O)C3=C(C=C(C4=C3C=C(C=C4[O-])S(=O)(=O)[O-])N=NC5=C(C=C(C=C5)O)N)S(=O)(=O)[O-])[N+](=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



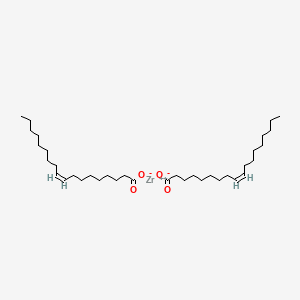
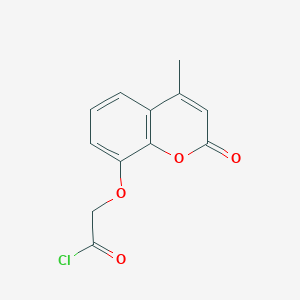




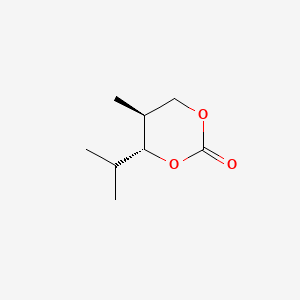
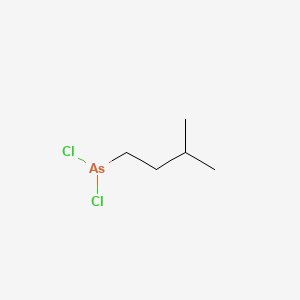
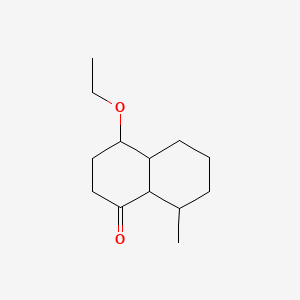
![2-[(2Z)-2-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)ethylidene]propanedinitrile](/img/structure/B13794729.png)


![Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-propylphenyl ester](/img/structure/B13794746.png)
